

# Physical and chemical properties of (2-(Trifluoromethyl)thiazol-5-yl)methanol

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## Compound of Interest

Compound Name: (2-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B181452

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## An In-depth Technical Guide to (2-(Trifluoromethyl)thiazol-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(2-(Trifluoromethyl)thiazol-5-yl)methanol** is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 5-position. The presence of the trifluoromethyl group, a common bioisostere in medicinal chemistry, suggests that this molecule may possess unique physicochemical and biological properties of interest in drug discovery and materials science. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and the potential biological significance of this compound based on current scientific literature.

### Physicochemical Properties

Detailed experimental data for the physical and chemical properties of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** are not extensively available in peer-reviewed

literature. The following tables summarize its basic identifiers and predicted properties based on computational models.

Table 1: Compound Identifiers

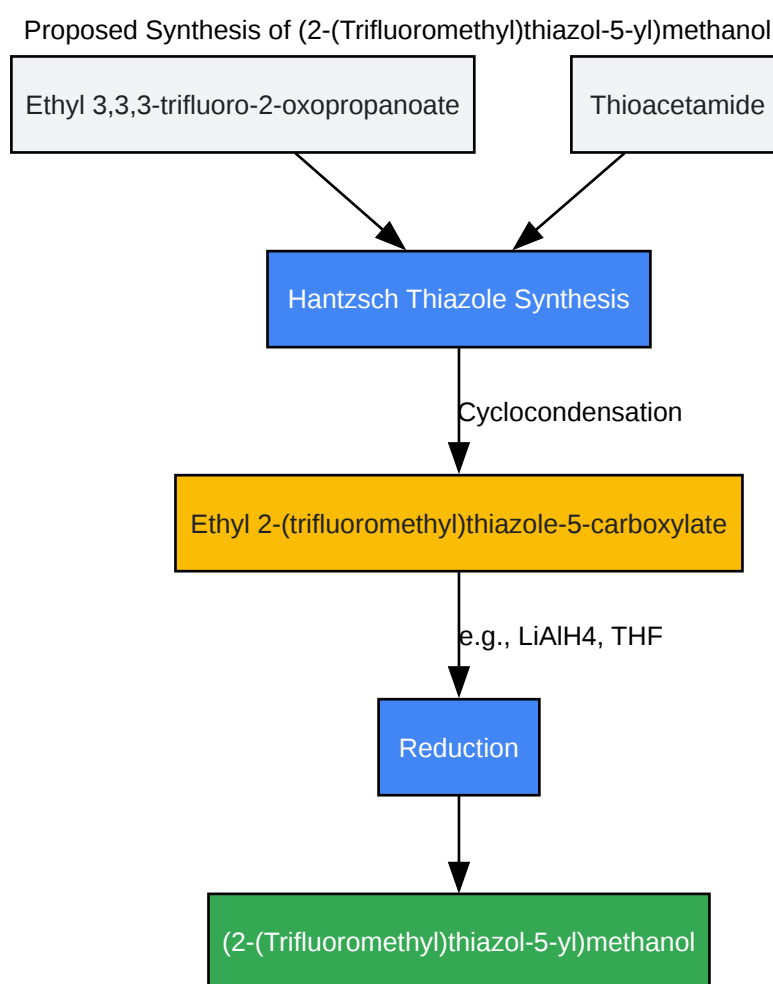
Identifier	Value
CAS Number	131748-97-5[1][2]
Molecular Formula	C5H4F3NOS
Molecular Weight	183.15 g/mol
SMILES	<chem>OCC1=CN=C(S1)C(F)(F)F</chem>
InChI Key	Not readily available

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Notes
Melting Point	Data not available	Likely a solid at room temperature based on analogous compounds.
Boiling Point	Data not available	
pKa (acidic)	Data not available	The hydroxyl proton is weakly acidic.
pKa (basic)	Data not available	The thiazole nitrogen is weakly basic.
LogP	Data not available	The trifluoromethyl group increases lipophilicity.
Solubility	Data not available	Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.
Storage	2-8°C	Recommended for maintaining chemical stability.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** is not widely published. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted thiazoles, particularly the Hantzsch thiazole synthesis, followed by reduction of a carboxylic acid or ester. A proposed synthetic workflow is outlined below.



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Caption: A proposed two-step synthetic workflow for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**.

## Proposed Experimental Protocol:

### Step 1: Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

This step is a variation of the Hantzsch thiazole synthesis.

- To a solution of ethyl 3,3,3-trifluoro-2-oxopropanoate (1 equivalent) in a suitable solvent such as ethanol or dioxane, add thioacetamide (1 equivalent).
- The reaction mixture is heated to reflux and stirred for several hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography on silica gel to yield ethyl 2-(trifluoromethyl)thiazole-5-carboxylate.

### Step 2: Reduction to **(2-(Trifluoromethyl)thiazol-5-yl)methanol**

This step involves the reduction of the ester to a primary alcohol.

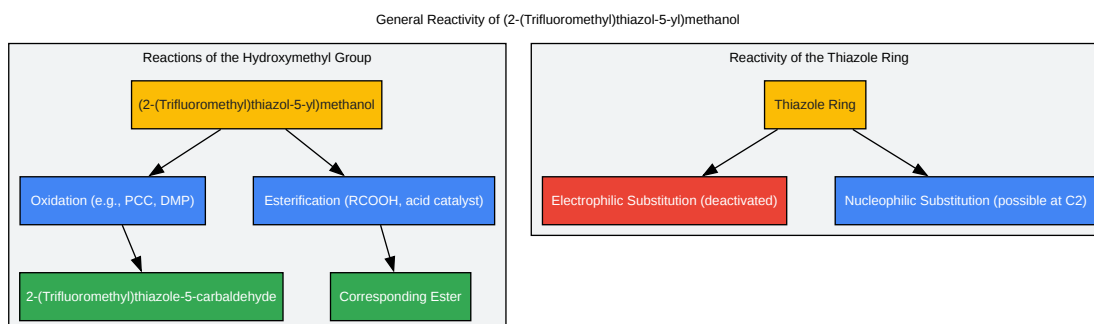
- In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared.
- The solution is cooled to 0°C in an ice bath.
- A reducing agent, such as lithium aluminum hydride (LiAlH<sub>4</sub>) (1.5-2 equivalents), is added portion-wise with careful temperature control.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC indicates the complete consumption of the starting material.

- The reaction is quenched by the sequential and careful addition of water, followed by a 15% sodium hydroxide solution, and then more water.
- The resulting slurry is filtered, and the filter cake is washed with THF or ethyl acetate.
- The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- The crude **(2-(Trifluoromethyl)thiazol-5-yl)methanol** can be further purified by column chromatography if necessary.

## Chemical Reactivity

The chemical reactivity of **(2-(Trifluoromethyl)thiazol-5-yl)methanol** is governed by the interplay of the electron-withdrawing trifluoromethyl group, the electron-rich thiazole ring, and the reactive hydroxymethyl group.

- **Thiazole Ring:** The trifluoromethyl group at the C2 position is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution and makes the C2 proton less acidic compared to unsubstituted thiazoles. Nucleophilic aromatic substitution may be possible under forcing conditions.
- **Hydroxymethyl Group:** The primary alcohol can undergo typical alcohol reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution.



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Caption: A diagram illustrating the potential chemical reactivity of the molecule.

## Potential Biological Activity and Applications

While there is no specific biological activity reported for **(2-(Trifluoromethyl)thiazol-5-yl)methanol**, the thiazole and trifluoromethyl moieties are present in numerous bioactive compounds.

- **Anticancer:** Many thiazole derivatives have been investigated for their anticancer properties. For instance, a series of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity.<sup>[3]</sup>
- **Antimicrobial and Antifungal:** Thiazole derivatives are known to exhibit a broad range of antimicrobial and antifungal activities.<sup>[4]</sup>
- **Agrochemicals:** Thiazoles are also found in some fungicides and insecticides.<sup>[4]</sup>

- **Drug Development Intermediate:** Given its functional groups, this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. The trifluoromethyl group can improve the pharmacological profile of lead compounds.

Researchers investigating new therapeutic agents, particularly in the areas of oncology and infectious diseases, may find **(2-(Trifluoromethyl)thiazol-5-yl)methanol** to be a valuable starting point or scaffold for chemical library synthesis. The introduction of this moiety into known bioactive molecules could lead to the development of novel drug candidates with improved efficacy and pharmacokinetic properties.

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## References

- 1. (2-(trifluoromethyl)thiazol-5-yl)methanol|131748-97-5-è¥  
¿â®HTJ:CFADAPGâVTS:âFLU>èRI-çS:æ:æ:æ:é:ââ-ââ, [cochemical.com]
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